![molecular formula C11H18BNO2 B1307605 4-[(Diethylamino)methyl]phenylboronic acid CAS No. 220999-48-4](/img/structure/B1307605.png)
4-[(Diethylamino)methyl]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Diethylamino)methyl]phenylboronic acid” is a chemical compound that is often used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki Reaction .
Synthesis Analysis
While there is limited information available on the specific synthesis of “4-[(Diethylamino)methyl]phenylboronic acid”, it is known to be used in various chemical reactions. For instance, it is a useful reactant in the preparation of selective glucocorticoid receptor agonists and checkpoint 1 kinase (CHK1) inhibitors .
Molecular Structure Analysis
The molecular formula of “4-[(Diethylamino)methyl]phenylboronic acid” is C9H14BNO2 . Its structure includes a phenyl ring with a boronic acid group and a diethylamino methyl group attached to it .
Chemical Reactions Analysis
“4-[(Diethylamino)methyl]phenylboronic acid” is known to participate in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki Reaction . It can also be used in the preparation of selective glucocorticoid receptor agonists and checkpoint 1 kinase (CHK1) inhibitors .
Physical And Chemical Properties Analysis
The molecular weight of “4-[(Diethylamino)methyl]phenylboronic acid” is 179.03 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 179.1117589 g/mol .
Applications De Recherche Scientifique
Boronate Affinity Chromatography
4-[(Diethylamino)methyl]phenylboronic acid: is utilized in boronate affinity chromatography for the purification and separation of cis-diol-containing biomolecules, such as nucleosides, catechols, saccharides, and glycoproteins . This application takes advantage of the molecule’s ability to form reversible covalent complexes with cis-diol groups under alkaline conditions, which can be dissociated under acidic conditions.
Sensing and Imaging
Due to its pH-responsive capture/release characteristics, this compound is used in the development of fluorescent boronate affinity materials (BAMs). These BAMs are applied in sensing and imaging for the detection of cis-diol-containing molecules, providing a valuable tool in diagnostic and therapeutic research .
Drug Delivery Systems
The reversible binding feature of phenylboronic acid derivatives makes them suitable for constructing drug delivery systems. They can be engineered to release therapeutic agents in response to specific stimuli, such as changes in glucose levels, which is particularly useful in the targeted treatment of diseases like diabetes .
Molecular Recognition
This compound’s selective recognition capabilities are harnessed in molecular recognition processes. It can be incorporated into polymers or other materials to create systems that selectively bind to target molecules, which is fundamental in the development of biosensors and diagnostic assays .
Glycoprotein Enrichment
In proteomics, 4-[(Diethylamino)methyl]phenylboronic acid can be used to enrich glycoproteins from complex biological samples. This is crucial for the study of post-translational modifications and understanding disease mechanisms at the molecular level .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are generally known for their ability to form stable covalent complexes with compounds containing 1,2- or 1,3-diols, such as carbohydrates and steroid diols .
Mode of Action
4-[(Diethylamino)methyl]phenylboronic acid is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . In this reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The Suzuki-Miyaura reaction, in which 4-[(Diethylamino)methyl]phenylboronic acid participates, is a key step in many synthetic pathways. This reaction is used to create biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .
Result of Action
The result of the action of 4-[(Diethylamino)methyl]phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of biaryl compounds, which have various applications in pharmaceuticals and organic materials .
Action Environment
The action of 4-[(Diethylamino)methyl]phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the compound is sensitive to moisture and heat, and should be stored under inert gas at temperatures below 0°C .
Propriétés
IUPAC Name |
[4-(diethylaminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUKAGOUGPEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400728 |
Source


|
| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diethylamino)methyl]phenylboronic acid | |
CAS RN |
220999-48-4 |
Source


|
| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

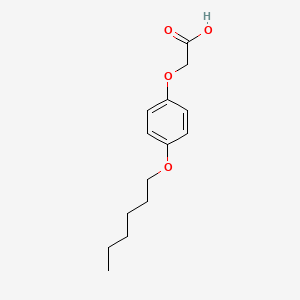


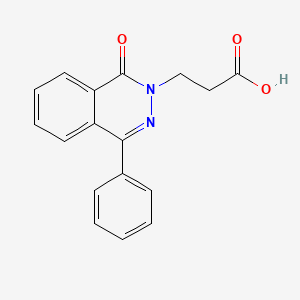
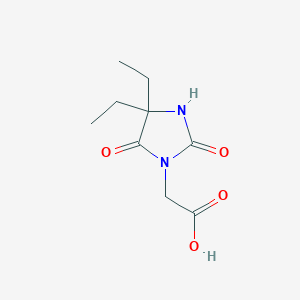

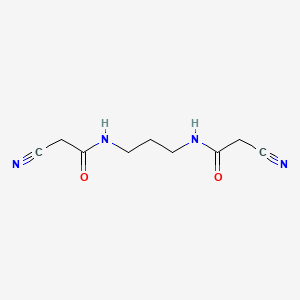
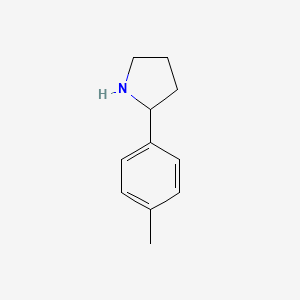
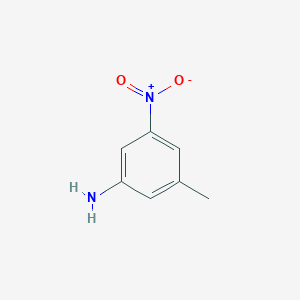
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)


![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)